molecular formula C15H22N2O3 B14836365 3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide

3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14836365
M. Wt: 278.35 g/mol
InChI Key: GMIWRQZKALWPCZ-UHFFFAOYSA-N
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Description

3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide involves several steps. One common method includes the reaction of 3-tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of derivatives with different functional groups.

Scientific Research Applications

3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it may be used in the study of enzyme interactions and as a probe for investigating biochemical pathways.

In medicine, this compound can be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In the industry, it may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide can be compared with similar compounds, such as 4-tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide . While both compounds share structural similarities, including the presence of tert-butoxy and cyclopropoxy groups, they differ in their specific chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for certain research and industrial applications.

Similar Compounds

These compounds, while similar in structure, offer different reactivity and applications, highlighting the uniqueness of this compound in scientific research and industry.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-13-11(19-10-6-7-10)8-9-16-12(13)14(18)17(4)5/h8-10H,6-7H2,1-5H3

InChI Key

GMIWRQZKALWPCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CN=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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